molecular formula C3H4N2OS B13822019 4-imino-1,3-thiazolidin-2-one

4-imino-1,3-thiazolidin-2-one

Cat. No.: B13822019
M. Wt: 116.14 g/mol
InChI Key: PECKLIXQHBFLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: 4-Imino-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

Research indicates that 4-imino-1,3-thiazolidin-2-one and its derivatives exhibit a range of biological activities, including:

  • Antidiabetic Activity : Compounds derived from this scaffold have shown potential in managing diabetes by acting as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .
  • Anticancer Properties : Thiazolidinone derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC₅₀ values indicating potent activity .
  • Antimicrobial Effects : The compound has demonstrated efficacy against a wide range of pathogens, including bacteria and fungi. Its derivatives are being explored for their potential as antimicrobial agents .
  • Anti-inflammatory and Analgesic Activities : Some studies suggest that thiazolidinone derivatives can reduce inflammation and pain, highlighting their potential in treating inflammatory diseases .

Synthesis of this compound

The synthesis of this compound can be achieved through various methods:

  • One-Pot Multicomponent Reactions : This method allows for the simultaneous reaction of multiple reactants to form the desired thiazolidinone derivative efficiently.
  • Catalytic Methods : Utilizing catalysts such as magnesium oxide nanoparticles has been shown to enhance the yield and efficiency of the synthesis process .
  • Ultrasound-Assisted Synthesis : This technique improves reaction times and yields by applying ultrasonic energy during the synthesis process .

Case Study 1: Anticancer Activity

A study by Qi et al. (2018) evaluated a series of thiazolidinone analogues for their tyrosine kinase inhibitory activity. One particular analogue exhibited potent inhibition against multiple tyrosine kinases with an IC₅₀ value of 0.021 µmol/L and demonstrated significant cytotoxicity against lung carcinoma cells (A549) at a concentration of 0.041 µM .

Case Study 2: Antidiabetic Potential

Research has indicated that thiazolidinone derivatives can act as PPARγ agonists, which are critical in the regulation of glucose metabolism. This makes them promising candidates for developing new antidiabetic medications .

Case Study 3: Antimicrobial Activity

A recent review highlighted the antimicrobial properties of thiazolidinone derivatives against various bacterial strains. Compounds were found to be effective against resistant strains, showcasing their potential in addressing antibiotic resistance issues .

Comparison Table of Biological Activities

Biological ActivityEvidence/Source
AntidiabeticPPARγ agonist activity observed in several studies
AnticancerCytotoxic effects on MCF-7 and HepG2 cell lines
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduction in inflammation markers in vitro studies

Mechanism of Action

The mechanism of action of 4-imino-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    1,3-Thiazolidin-4-one: Another thiazolidine derivative with similar biological activities.

    1,3-Thiazolidine-2,4-dione (Glitazone): Known for its antidiabetic properties.

    2-Thioxo-1,3-thiazolidin-4-one (Rhodanine): Exhibits antimicrobial and anticancer activities.

Uniqueness: 4-Imino-1,3-thiazolidin-2-one stands out due to its versatile reactivity and broad spectrum of biological activities.

Biological Activity

4-Imino-1,3-thiazolidin-2-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, including cancer, diabetes, and infectious diseases. The following sections provide a comprehensive overview of the biological activities associated with this compound, supported by recent research findings and data.

Anticancer Activity

Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, a review highlighted the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth. Specific derivatives have shown potent activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
9bMDA-MB-23110.5Induction of apoptosis
11eHCT1168.3Inhibition of cell proliferation
12aHT2912.0Cell cycle arrest

Antidiabetic Properties

Thiazolidin-4-one derivatives have been investigated for their antidiabetic effects, particularly as PPARγ agonists. These compounds enhance insulin sensitivity and glucose uptake in adipocytes. For example, certain derivatives have been shown to significantly lower blood glucose levels in diabetic animal models .

Table 2: Antidiabetic Activity of Thiazolidin-4-One Derivatives

CompoundModelEffect on Blood Glucose (%)
7STZ-induced rats-30
8Alloxan-induced mice-25

Antimicrobial and Antiviral Activity

The antimicrobial properties of thiazolidin-4-one derivatives have also been documented. Various studies indicate that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. Additionally, some derivatives have shown promise as antiviral agents, particularly against viruses like dengue .

Table 3: Antimicrobial Activity of Thiazolidin-4-One Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
3E. coli15 µg/mL
5S. aureus12 µg/mL

The mechanisms underlying the biological activities of this compound involve various pathways:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer cell proliferation and glucose metabolism.
  • Induction of Apoptosis : Many compounds trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Antioxidant Properties : The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases .

Case Studies

A notable case study involved the synthesis and evaluation of new thiazolidinone derivatives for their anticancer activity. Researchers synthesized various analogs and tested them against multiple cancer cell lines, revealing that modifications at specific positions significantly enhanced their potency .

Another study focused on the antidiabetic potential of thiazolidinone derivatives in diabetic rats. The results indicated that certain compounds effectively reduced hyperglycemia and improved lipid profiles, suggesting their potential as therapeutic agents for diabetes management .

Properties

Molecular Formula

C3H4N2OS

Molecular Weight

116.14 g/mol

IUPAC Name

4-imino-1,3-thiazolidin-2-one

InChI

InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6)

InChI Key

PECKLIXQHBFLKD-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)NC(=O)S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.